molecular formula C6H7ClN2S2 B2742202 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine CAS No. 13223-29-5

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine

Cat. No.: B2742202
CAS No.: 13223-29-5
M. Wt: 206.71
InChI Key: RXULVMDOARGAEH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2S2 It is a derivative of pyrimidine, characterized by the presence of chlorine and two methylsulfanyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine typically involves the chlorination of 4,6-bis(methylsulfanyl)pyrimidine. One common method includes the reaction of 4,6-bis(methylsulfanyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

4,6-bis(methylsulfanyl)pyrimidine+POCl3This compound+HCl\text{4,6-bis(methylsulfanyl)pyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 4,6-bis(methylsulfanyl)pyrimidine+POCl3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the methylsulfanyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-4,6-bis(methylsulfanyl)pyrimidine or 2-alkoxy-4,6-bis(methylsulfanyl)pyrimidine.

    Oxidation: Products include 2-chloro-4,6-bis(methylsulfinyl)pyrimidine or 2-chloro-4,6-bis(methylsulfonyl)pyrimidine.

    Reduction: Products include 4,6-bis(methylsulfanyl)pyrimidine or other reduced derivatives.

Scientific Research Applications

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of nucleophilic substitution reactions and other organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of methylsulfanyl groups.

    2-Chloro-4,6-dimethoxypyrimidine: Contains methoxy groups instead of methylsulfanyl groups.

    2,4,6-Trichloropyrimidine: Contains chlorine atoms at positions 2, 4, and 6.

Uniqueness

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

IUPAC Name

2-chloro-4,6-bis(methylsulfanyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULVMDOARGAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=N1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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